1-(2-Furfurylthio)propanone

Description

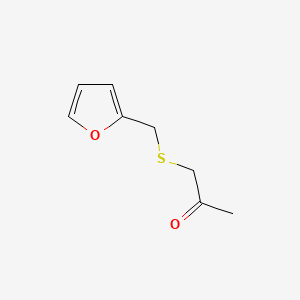

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethylsulfanyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWHLSMCOBIZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866668 | |

| Record name | 1-(2-Furfurylthio)propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow clear liquid; Roasted coffee aroma | |

| Record name | 1-(2-Furfurylthio)-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in organic solvents, Soluble (in ethanol) | |

| Record name | 1-(2-Furfurylthio)-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.146-1.154 | |

| Record name | 1-(2-Furfurylthio)-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

58066-86-7 | |

| Record name | 1-[(2-Furanylmethyl)thio]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58066-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furfurylthio)propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58066-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Furfurylthio)propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-FURFURYLTHIO)PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82RWM3F7T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(2-Furfurylthio)propanone, a flavoring agent and potential building block in organic synthesis.[1][2][3] The information presented is intended to support research and development activities, particularly in the fields of food science and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic roasted coffee aroma.[1][2] It is also known by several synonyms, including (Furfurylthio)acetone and 1-(furan-2-ylmethylsulfanyl)propan-2-one.[1][3][4][5] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂S | [1][4][5][6][7] |

| Molecular Weight | 170.23 g/mol | [1][4][5][6][8] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][3] |

| Odor | Roasted coffee | [1][2][4] |

| Boiling Point | 281.00 to 282.00 °C @ 760.00 mm Hg | [2][3][8] |

| Density | 1.146 to 1.154 g/cm³ @ 25.00 °C | [1][2][3][4][8] |

| Refractive Index | 1.525 to 1.531 @ 20.00 °C | [1][2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol.[1][2][6] | |

| Flash Point | 98.89 °C (210.00 °F) TCC | [2][3] |

| Vapor Pressure | 0.038 mmHg @ 25.00 °C (estimated) | [2][8] |

| logP (o/w) | 0.792 (estimated) | [2] |

| CAS Number | 58066-86-7 | [1][3][9] |

Chemical Reactivity and Stability

This compound is generally stable under normal conditions.[10] Hazardous polymerization is not expected to occur.[10] However, its reactivity is dictated by the three key functional components of its structure: the furan ring, the thioether linkage, and the ketone group.

-

Thioether Group: The sulfur atom is nucleophilic and can be oxidized. Thiols, the precursors to thioethers, are known to react with aldehydes and ketones to form thioacetals and thioketals, respectively.[11]

-

Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[12] It can also participate in condensation reactions, such as an aldol condensation, in the presence of a base.[12]

-

Furan Ring: The furan ring is an aromatic system that can undergo electrophilic aromatic substitution reactions.[12] However, the furan ring is also susceptible to degradation under strongly acidic conditions.[13] Concerns have been raised about the potential for furan derivatives to form reactive metabolites through epoxidation and ring-opening, though specific data for this compound are lacking.[14]

Hazardous Reactions: None have been reported under normal processing conditions.[10] Conditions to avoid include exposure to heat, flames, and sparks.[10]

Caption: Key reactive sites of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature. However, a plausible synthetic route can be derived from general organic chemistry principles and available information on the synthesis of its precursors and related compounds.

A. Proposed Synthesis of this compound

The most direct synthesis would involve the nucleophilic substitution of a halo-propanone with 2-furfuryl mercaptan.

Step 1: Synthesis of 2-Furfuryl Mercaptan (Precursor)

A common method for preparing 2-furfuryl mercaptan avoids the use of unstable furfuryl halides.[13]

-

Reactants: Thiourea, concentrated hydrochloric acid, water, and furfuryl alcohol.[13]

-

Procedure:

-

Dissolve thiourea in a mixture of water and concentrated hydrochloric acid with gentle heating in a well-ventilated fume hood.[13]

-

Cool the solution and add furfuryl alcohol. The reaction is exothermic and should be controlled by cooling to maintain a temperature around 60°C.[13]

-

After the initial reaction subsides, allow the mixture to stand at room temperature for several hours (e.g., 12 hours).[13]

-

Add a solution of sodium hydroxide to the reaction mixture. This initiates the hydrolysis of the intermediate S-2-furfurylisothiourea.[13]

-

Perform steam distillation to isolate the 2-furfuryl mercaptan as an oily substance.[13]

-

Separate the organic layer and dry it with a suitable drying agent (e.g., calcium chloride).[13]

-

Step 2: Synthesis of this compound via Nucleophilic Substitution

-

Reactants: 2-Furfuryl mercaptan, chloroacetone (or bromoacetone), a suitable base (e.g., sodium ethoxide, sodium hydroxide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 2-furfuryl mercaptan in ethanol in a reaction flask.

-

Add a stoichiometric equivalent of a base (e.g., sodium ethoxide) to deprotonate the thiol and form the more nucleophilic thiolate.

-

Slowly add chloroacetone to the solution while stirring.

-

The reaction mixture may be gently heated to promote the substitution reaction. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Caption: Proposed workflow for the synthesis of this compound.

B. Analytical Methods

The characterization and purity assessment of this compound would typically involve standard analytical techniques for organic compounds:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (e.g., C=O of the ketone, C-S of the thioether, and the furan ring vibrations).

Safety and Handling

According to aggregated GHS information, this compound is not classified as a hazardous chemical by the majority of notifying companies.[1] However, as with any chemical, it should be handled in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid ingestion and inhalation.[10]

This compound is used as a flavoring agent in food, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1]

Concluding Remarks

This compound is a well-characterized compound with established physical properties. Its chemical reactivity, governed by its furan, thioether, and ketone functionalities, suggests potential for its use as a synthon in more complex molecular architectures. While it has a good safety profile as a food additive, researchers should always adhere to standard laboratory safety protocols when handling this chemical. Further research into its metabolic pathways and potential biological activities could be of interest to the drug development community.

References

- 1. This compound | C8H10O2S | CID 226249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-furfuryl thio) propanone, 58066-86-7 [thegoodscentscompany.com]

- 3. 1-(2-furfuryl thio) propanone [flavscents.com]

- 4. (2-FURFURYLTHIO)ACETONE | 58066-86-7 [chemicalbook.com]

- 5. 58066-86-7 CAS Manufactory [m.chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. This compound [drugfuture.com]

- 8. parchem.com [parchem.com]

- 9. femaflavor.org [femaflavor.org]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Furfuryl Mercaptan (98-02-2) - 98+% Purity Reagent [benchchem.com]

- 12. Buy 2-Propanone, 1-(2-furanylthio)- | 68556-22-9 [smolecule.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. WHO | JECFA [apps.who.int]

- 15. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone

CAS Number: 58066-86-7

This technical guide provides a comprehensive overview of 1-(2-Furfurylthio)propanone, a significant flavor compound. It is intended for researchers, scientists, and professionals in drug development and food chemistry. This document covers the physicochemical properties, synthesis, analytical characterization, and safety information of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its characteristic roasted coffee and meaty aroma.[1][2][3][4] It is primarily used as a flavoring agent in the food industry.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58066-86-7 | [6] |

| Molecular Formula | C₈H₁₀O₂S | [6][7] |

| Molecular Weight | 170.23 g/mol | [2][6] |

| Appearance | Colorless to pale yellow clear liquid | [5][8] |

| Odor Profile | Roasted coffee, meaty, sulfurous | [2][4][5] |

| Specific Gravity | 1.146 - 1.154 @ 25°C | [5][8] |

| Refractive Index | 1.525 - 1.531 @ 20°C | [5][8] |

| Boiling Point | 281.00 - 282.00 °C @ 760.00 mm Hg | [5][8] |

| Flash Point | 210.00 °F (98.89 °C) (TCC) | [5][8] |

| Solubility | Soluble in ethanol and other organic solvents.[2][5] Insoluble in water.[2][5] | [2][5] |

| Vapor Pressure | 0.038000 mmHg @ 25.00 °C (estimated) | [5] |

| logP (o/w) | 0.792 (estimated) | [5] |

Synthesis

A representative synthesis for a related furfuryl thioether, furfuryl mercaptan, is achieved by reacting furfuryl alcohol with thiourea in the presence of a strong acid, followed by basic hydrolysis.[9] Another general method for thioether synthesis involves the reaction of an alcohol and a thiol with an acid catalyst.[10]

Representative Experimental Protocol (by analogy): Synthesis of a Thioether from an Alcohol and a Thiol

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

Furfuryl alcohol (or a suitable derivative)

-

1-Mercapto-2-propanone

-

Triflic acid (catalyst)

-

Nitromethane (solvent)

-

Potassium carbonate

-

Diethyl ether

-

Water

Procedure:

-

To a reaction vial equipped with a magnetic stirrer, add the alcohol (1 mmol), thiol (1 mmol), nitromethane (1 mL), and triflic acid (0.01 mmol) under an ambient atmosphere.[10]

-

Heat the reaction mixture to 80°C and stir for 2 hours.[10]

-

After the reaction is complete, neutralize the triflic acid by adding potassium carbonate (0.01 mmol).[10]

-

Evaporate the solvent under reduced pressure.[10]

-

Perform an extraction with diethyl ether and water to separate the crude product.[10]

-

Further purification can be achieved through column chromatography.

Caption: A representative workflow for the synthesis of this compound.

Analytical Characterization

Detailed spectroscopic data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar furan and thioether compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Fragmentations |

| ¹H NMR | - Signal for the methyl protons (CH₃) adjacent to the carbonyl group. - Signal for the methylene protons (CH₂) attached to the sulfur atom. - Signal for the methylene protons (CH₂) of the furfuryl group. - Signals for the protons on the furan ring. |

| ¹³C NMR | - Signal for the carbonyl carbon (C=O). - Signal for the methyl carbon (CH₃). - Signals for the methylene carbons (CH₂). - Signals for the carbons of the furan ring. |

| FT-IR (cm⁻¹) | - C=O stretch (ketone) around 1715 cm⁻¹. - C-H stretches (alkyl) just below 3000 cm⁻¹. - C-H stretches (furan ring) just above 3000 cm⁻¹. - C=C stretch (furan ring) around 1500-1600 cm⁻¹. - C-O-C stretch (furan ring) around 1000-1200 cm⁻¹. - C-S stretch. |

| Mass Spec (m/z) | - Molecular ion peak. - Fragments corresponding to the furfuryl group, the thio-propanone moiety, and loss of CO. |

Representative Experimental Protocol: Spectroscopic Analysis

Instrumentation:

-

NMR: A 400 MHz spectrometer.

-

FT-IR: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: A gas chromatograph coupled with a mass selective detector (GC/MS).

Procedure:

-

NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

FT-IR: Place a drop of the neat liquid sample directly onto the ATR crystal and acquire the spectrum.

-

Mass Spectrometry: Inject a dilute solution of the sample into the GC/MS system to obtain the mass spectrum.

Caption: A typical workflow for the analytical characterization of the compound.

Biological Activity and Drug Development Potential

There is currently limited publicly available information on the specific biological activities or drug development applications of this compound. However, the furan scaffold is present in numerous pharmacologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][8][11][12][13] The furan ring can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions.[11]

Similarly, organosulfur compounds are of significant interest in medicinal chemistry. Given these characteristics, this compound could be a subject for further investigation into its potential biological activities.

Caption: A conceptual pathway for investigating the drug development potential.

Safety and Toxicology

Detailed toxicological studies specifically for this compound are not extensively documented in publicly accessible literature. However, information on related furan and sulfur compounds can provide some insight. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to be hepatotoxic and carcinogenic in rodents.[14][15] The toxicity of furan is believed to be mediated by its reactive metabolite, cis-2-butene-1,4-dial.[14]

Furfuryl alcohol, a related compound, can cause irritation to the eyes, skin, and respiratory tract, and may have effects on the central nervous system.[5][11]

As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.

Table 3: General Safety Information

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves. |

| Storage | Store in a cool, dry place away from incompatible materials. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound is a well-characterized flavor compound with established physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activity data are not widely available, its synthesis can be approached through standard thioether formation methods. The presence of both a furan ring and a thioether linkage suggests that this compound could be a candidate for further investigation into its potential pharmacological activities, warranting future research in this area. As with all furan derivatives, careful consideration of its toxicological profile is necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ingenieria-analitica.com [ingenieria-analitica.com]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. benchchem.com [benchchem.com]

- 13. biojournals.us [biojournals.us]

- 14. researchgate.net [researchgate.net]

- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Furfurylthio)propanone, a furan-containing thioether with applications in the flavor industry. This document details its molecular structure, chemical formula, and physicochemical properties. A plausible experimental protocol for its synthesis via a Williamson-like thioether synthesis is presented, alongside a general method for its analysis. Furthermore, a putative metabolic pathway is proposed and visualized, offering insights for toxicological and drug development research. All quantitative data is summarized in structured tables for ease of reference.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name 1-(furan-2-ylmethylsulfanyl)propan-2-one, is a chemical compound with the molecular formula C8H10O2S .[1][2][3] Its structure features a furan ring linked through a methylene thioether bridge to a propanone moiety.

Key Structural Identifiers:

-

IUPAC Name: 1-(furan-2-ylmethylsulfanyl)propan-2-one[1]

-

InChI: InChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3[1]

-

Synonyms: (Furfurylthio)acetone, 1-(2-furanylmethylthio)-2-propanone, Fema No. 4676[1][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic roasted coffee aroma.[1][5] It is insoluble in water but soluble in organic solvents like ethanol.[1][4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 170.23 g/mol | [1] |

| Density | 1.146 - 1.154 g/cm³ @ 25 °C | [1][5] |

| Boiling Point | 281.00 - 282.00 °C @ 760.00 mm Hg | [5] |

| Refractive Index | 1.525 - 1.531 @ 20 °C | [1][5] |

| Flash Point | 98.89 °C (210.00 °F) TCC | [5] |

| logP (o/w) | 0.792 (estimated) | [5] |

| Vapor Pressure | 0.038 mmHg @ 25 °C (estimated) | [5] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the S-alkylation of furfuryl mercaptan with chloroacetone, a reaction analogous to the Williamson ether synthesis for the formation of thioethers.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Methodology:

-

Deprotonation of Thiol: To a stirred solution of furfuryl mercaptan (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (1.1 eq), for instance, sodium hydride (NaH) or potassium carbonate (K2CO3), is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the thiolate anion.

-

S-Alkylation: A solution of chloroacetone (1.05 eq) in the same solvent is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Protocol: A diluted solution of the compound in a volatile organic solvent (e.g., dichloromethane) is injected into a GC-MS system.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed with an initial hold at a low temperature (e.g., 50 °C), followed by a ramp to a high temperature (e.g., 250 °C) to ensure separation of any impurities.

-

MS Conditions: Electron ionization (EI) at 70 eV is used. The mass spectrometer is scanned over a mass range of m/z 40-400. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (170.23 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure of the compound.

-

Protocol:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic peaks for the furan ring protons, the methylene protons of the thioether bridge, and the methyl and methylene protons of the propanone moiety.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Putative Metabolic Pathway

While specific metabolic studies on this compound are not extensively documented, a plausible metabolic pathway can be inferred based on the known metabolism of other furan-containing compounds. The furan ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 enzymes.

Figure 2: Putative Metabolic Pathway of this compound.

The proposed pathway suggests that this compound undergoes oxidation of the furan ring, catalyzed by cytochrome P450 enzymes, to form a reactive electrophilic intermediate. This intermediate can then be detoxified through conjugation with glutathione (GSH), eventually leading to the formation of a mercapturic acid derivative that is excreted. Alternatively, the reactive intermediate may interact with cellular macromolecules such as proteins and DNA, potentially leading to cellular damage and toxicity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and physicochemical properties of this compound. A robust and plausible protocol for its synthesis has been outlined, along with standard methods for its analytical characterization. The proposed metabolic pathway offers a framework for understanding its potential biological fate and toxicological profile. This information serves as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development who are working with this or structurally related furan-containing compounds.

References

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Furfurylthio)propanone, a key flavor compound. This document outlines its chemical identity, physicochemical properties, and relevant methodologies for its analysis. Additionally, it explores the general metabolic fate of furan-containing compounds, offering insights into their potential biotransformation.

Chemical Identity

IUPAC Name: 1-(furan-2-ylmethylsulfanyl)propan-2-one[1]

Synonyms:

-

1-((Furan-2-ylmethyl)thio)propan-2-one[2]

-

2-Propanone, 1-[(2-furanylmethyl)thio]-[1]

-

(2-Furfurylthio)acetone[2]

-

1-(2-furanylmethylthio)-2-propanone[1]

-

NSC-16481[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [1][4] |

| Odor | Roasted coffee aroma | [1][4] |

| Density | 1.146 - 1.154 g/cm³ | [1][4] |

| Refractive Index | 1.525 - 1.531 | [1][4] |

| Boiling Point | 281.00 to 282.00 °C @ 760.00 mm Hg | [4][5] |

| Flash Point | 210.00 °F (98.89 °C) | [4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. | [1][4] |

| Vapor Pressure | 0.038000 mmHg @ 25.00 °C (est.) | [3][4] |

Experimental Protocols

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of volatile flavor compounds such as this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides high separation efficiency and definitive identification. While a specific protocol for this exact compound is not detailed in the provided search results, a general methodology for the analysis of similar volatile sulfur compounds in a food matrix is outlined below.

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

SPME (Solid Phase Microextraction) autosampler and fibers (e.g., DVB/CAR/PDMS)

-

Headspace vials

Procedure:

-

Sample Preparation (Headspace SPME):

-

Accurately weigh a representative portion of the sample into a headspace vial.

-

For solid samples, addition of a saturated salt solution can aid in the release of volatile compounds.

-

The vial is then sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

The SPME fiber is desorbed in the hot GC inlet (e.g., 250°C).

-

GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the target analyte.

-

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to the separated compounds.

-

The mass spectrum of the peak eluting at the expected retention time for this compound is compared to a reference spectrum from a library (e.g., NIST) for confirmation of identity.

-

Quantification is achieved by creating a calibration curve using standards of known concentrations.

-

Biological Activity and Metabolism

While this compound is primarily recognized as a flavoring agent, its structure, containing a furan ring, suggests it may undergo metabolic transformations common to other furan-containing compounds. The metabolism of furans is of interest due to the potential formation of reactive intermediates.

The general metabolic pathway for furan involves oxidation by cytochrome P450 enzymes, leading to the formation of a reactive α,β-unsaturated dialdehyde intermediate. This intermediate can then be detoxified through conjugation with glutathione (GSH) or can react with cellular macromolecules.

Below is a diagram illustrating the conceptual metabolic pathway of a generic furan-containing compound.

Caption: General metabolic pathway of furan-containing compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Furfurylthio)propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Furfurylthio)propanone, a sulfur-containing organic compound with applications in the flavor and fragrance industry. This document details the chemical properties, a plausible synthetic route, and the analytical techniques used for its characterization, addressing the needs of researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as 1-((furan-2-ylmethyl)thio)propan-2-one, is a colorless to pale yellow liquid.[1] It is recognized for its characteristic roasted coffee and meaty aroma.[2] The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-((Furan-2-ylmethyl)thio)propan-2-one | [3] |

| Synonyms | (Furfurylthio)acetone, 1-(2-Furanylmethylthio)-2-propanone | [3] |

| CAS Number | 58066-86-7 | [2][4] |

| Molecular Formula | C₈H₁₀O₂S | [2][3] |

| Molecular Weight | 170.23 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Density | 1.146 - 1.154 g/cm³ @ 25°C | [1][4] |

| Boiling Point | 281.00 to 282.00 °C @ 760.00 mm Hg | [1][4] |

| Refractive Index | 1.525 - 1.531 @ 20°C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and organic solvents. | [2][3] |

Synthesis Pathway

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The proposed pathway involves the S-alkylation of furan-2-ylmethanethiol (also known as furfuryl mercaptan) with chloroacetone. This reaction is a common and effective method for the formation of thioethers.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of Furan-2-ylmethanethiol (Furfuryl Mercaptan)

A well-established procedure for the synthesis of furfuryl mercaptan is available from Organic Syntheses. This method involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, followed by hydrolysis.

Materials:

-

Furfuryl alcohol

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Water

-

Calcium Chloride

Procedure:

-

In a round-bottom flask, dissolve thiourea in a mixture of water and concentrated hydrochloric acid with gentle heating.

-

Cool the solution and add furfuryl alcohol. The reaction is exothermic and should be controlled by cooling.

-

Allow the reaction mixture to stand at room temperature.

-

Add a solution of sodium hydroxide to the mixture.

-

Perform steam distillation to isolate the crude furfuryl mercaptan.

-

Separate the organic layer and dry it over anhydrous calcium chloride to obtain the purified product.

Synthesis of this compound

The following is a generalized protocol for the S-alkylation reaction.

Materials:

-

Furan-2-ylmethanethiol

-

Chloroacetone

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., acetone, tetrahydrofuran)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-ylmethanethiol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath and add the base portion-wise with stirring.

-

Allow the mixture to stir at room temperature for a specified time to ensure the formation of the thiolate anion.

-

Add chloroacetone dropwise to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the known spectral properties of its constituent functional groups.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the methyl protons (CH₃) adjacent to the carbonyl group. - Singlet for the methylene protons (CH₂) between the sulfur atom and the carbonyl group. - Singlet for the methylene protons (CH₂) attached to the furan ring. - Multiplets for the three protons on the furan ring. |

| ¹³C NMR | - Signal for the methyl carbon (CH₃). - Signal for the methylene carbon (CH₂) adjacent to the sulfur. - Signal for the methylene carbon (CH₂) attached to the furan ring. - Signals for the carbons of the furan ring. - Signal for the carbonyl carbon (C=O). |

| IR Spectroscopy | - A strong absorption band for the C=O stretching of the ketone group (typically around 1715 cm⁻¹). - C-H stretching vibrations for the alkyl and furan ring protons. - C-O and C-S stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.23 g/mol ). - Fragmentation patterns corresponding to the loss of functional groups, such as the acetyl group or the furfuryl group. |

Experimental and Characterization Workflow

The following diagram illustrates the logical flow from synthesis to characterization.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines the key information regarding the synthesis and characterization of this compound. While a detailed, experimentally verified protocol and corresponding spectral data are not available in the public domain, this document provides a robust theoretical framework based on established chemical principles. The proposed synthetic route is practical and relies on well-understood reaction mechanisms. The predicted characterization data serves as a useful reference for researchers aiming to synthesize and identify this compound. Further experimental work is required to validate the proposed procedures and to obtain definitive spectroscopic data.

References

Spectroscopic Profile of 1-(2-Furfurylthio)propanone: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for the flavoring agent and chemical intermediate, 1-(2-Furfurylthio)propanone. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: 1-(furan-2-ylmethylsulfanyl)propan-2-one CAS Number: 58066-86-7[1] Molecular Formula: C₈H₁₀O₂S[2] Molecular Weight: 170.23 g/mol [2] Appearance: Colorless to pale yellow liquid[3] Odor Profile: Characterized by roasted, meaty, and coffee-like notes.[2]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | dd | 1H | H-5 (furan) |

| ~6.30 | dd | 1H | H-4 (furan) |

| ~6.20 | d | 1H | H-3 (furan) |

| ~3.75 | s | 2H | -S-CH₂- (furfuryl) |

| ~3.20 | s | 2H | -S-CH₂- (keto) |

| ~2.25 | s | 3H | -C(O)-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C=O (ketone) |

| ~150.0 | C-2 (furan, C-S) |

| ~142.5 | C-5 (furan) |

| ~110.5 | C-4 (furan) |

| ~108.0 | C-3 (furan) |

| ~45.0 | -S-CH₂- (keto) |

| ~30.0 | -S-CH₂- (furfuryl) |

| ~28.0 | -C(O)-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3150 | Weak | =C-H stretch (furan) |

| ~2920-2960 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1500, ~1580 | Medium | C=C stretch (furan ring) |

| ~1410 | Medium | CH₂ scissoring |

| ~1010 | Strong | C-O-C stretch (furan) |

| ~740 | Strong | C-H out-of-plane bend (furan) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 170 | [M]⁺ (Molecular Ion) |

| 127 | [M - COCH₃]⁺ |

| 97 | [C₅H₅O-CH₂]⁺ |

| 81 | [C₄H₃O-CH₂]⁺ (Furfuryl cation) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra would be acquired on a 400 MHz spectrometer. The sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be recorded with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1.0 second. ¹³C NMR spectra would be acquired with a proton-decoupled pulse sequence, accumulating 1024 scans with a spectral width of 25000 Hz and a relaxation delay of 2.0 seconds.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-600 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with electron ionization (EI) capabilities, coupled with a gas chromatograph (GC) for sample introduction. A dilute solution of the compound in dichloromethane would be injected into the GC. The mass spectrometer would be set to scan over a mass-to-charge ratio (m/z) range of 40-500. The ionization energy would be set to 70 eV.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical properties of 1-(2-Furfurylthio)propanone (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(2-Furfurylthio)propanone, with a specific focus on its boiling point and solubility. The information herein is compiled for use by professionals in research, scientific, and drug development fields.

Core Physical Properties

This compound is a colorless to pale yellow liquid. The quantitative data regarding its boiling point and solubility are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 281.00 to 282.00 °C | @ 760.00 mm Hg[1][2][3] |

| est. 268 °C | ||

| Solubility in Water | Insoluble[1][4][5][6] | - |

| est. 9870 mg/L | @ 25 °C[1] | |

| Solubility in Organic Solvents | Soluble | General[4][5][6] |

| Soluble in alcohol | General[1] | |

| Soluble in ethanol | -[4][5] | |

| 763.41 g/L in ethanol | @ 25 °C[5] | |

| 1143.79 g/L in methanol | @ 25 °C[5] | |

| 513.57 g/L in isopropanol | @ 25 °C[5] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, this section outlines generalized, standard methodologies appropriate for such a compound. These protocols are based on established OECD guidelines and common laboratory practices.

Boiling Point Determination (Capillary Method)

A prevalent and reliable method for determining the boiling point of a liquid organic compound is the capillary method, often utilizing a Thiele tube or a similar heating apparatus to ensure uniform temperature distribution.

Methodology:

-

A small quantity of this compound is placed into a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The apparatus is heated slowly and uniformly.

-

The temperature is carefully monitored. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

Solubility Determination

The solubility of a compound is typically determined by introducing a specified amount of the solute into a specified volume of a solvent and observing the extent of dissolution. For quantitative analysis, methods such as the flask method or column elution method, as recommended by OECD Guideline 105, are employed.

Methodology for Qualitative Assessment:

-

A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.

-

A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, etc.) is added in small portions.

-

After each addition, the test tube is vigorously agitated.

-

The compound is classified as soluble if it completely dissolves, and insoluble if it remains as a separate phase.

Methodology for Quantitative Assessment (Flask Method):

-

The solvent is saturated with this compound by stirring at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove any undissolved solute.

-

The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physical properties discussed.

Caption: Generalized workflow for determining the boiling point and solubility of an organic compound.

References

- 1. oecd.org [oecd.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

The Biological Versatility of Furan and Thiophene Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The privileged five-membered heterocyclic cores of furan and thiophene are foundational motifs in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Their unique electronic properties, structural versatility, and ability to engage with a wide range of biological targets have established them as indispensable scaffolds in the pursuit of novel drugs. This technical guide provides a comprehensive overview of the diverse biological activities of furan and thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside a visual exploration of the intricate signaling pathways they modulate.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Furan and thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various furan and thiophene derivatives have been extensively evaluated, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The following tables summarize the IC50 values for a selection of these compounds against various cancer cell lines.

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-fused Chalcone (6e) | HL60 (Leukemia) | 12.3 | [1] |

| Furan-fused Chalcone (6f) | HL60 (Leukemia) | 16.1 | [1] |

| Furan-fused Chalcone (8) | HL60 (Leukemia) | 17.2 | [1] |

| Furan-fused Chalcone (6g) | HL60 (Leukemia) | 18.3 | [1] |

| Furan-fused Chalcone (6d) | HL60 (Leukemia) | 18.5 | [1] |

| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | [2] |

| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | [2] |

| Furan derivative 1 | HeLa (Cervical) | 62.37 µg/mL | [3] |

| Furan derivative 3 | HepG-2 (Liver) | 5.5 | [4] |

| Furan derivative 12 | HepG-2 (Liver) | 7.29 | [4] |

| Furan derivative 14 | HepG-2 (Liver) | 4.2 | [4] |

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative (TP 5) | HepG2 (Liver) | - | [5] |

| Thiophene Derivative (TP 5) | SMMC-7721 (Liver) | - | [5] |

| Thiophene Carboxamide (2b) | Hep3B (Liver) | Significant Activity | [6] |

| Thiophene Carboxamide (2d) | Hep3B (Liver) | Significant Activity | [6] |

| Thiophene Carboxamide (2e) | Hep3B (Liver) | Significant Activity | [6] |

| Thiophene derivative (480) | HeLa (Cervical) | 12.61 µg/mL | [7] |

| Thiophene derivative (480) | Hep G2 (Liver) | 33.42 µg/mL | [7] |

| Thienopyrimidine (3g) | HepG2 (Liver) | 3.77 | [8] |

| Thienopyrimidine (3f) | HepG2 (Liver) | 4.296 | [8] |

| Thienopyrimidine (3f) | PC-3 (Prostate) | 7.472 | [8] |

Signaling Pathways in Cancer

Furan and thiophene derivatives exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and MAPK pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers. Certain thiophene and furan derivatives have been shown to inhibit this pathway, leading to apoptosis.[1][8]

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the development of various cancers. Some thiophene derivatives have been found to suppress this pathway, thereby inhibiting cancer cell growth.[9][10]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan and thiophene derivatives have emerged as a promising class of antimicrobial compounds, demonstrating activity against a wide range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. The tables below present the MIC values for selected furan and thiophene derivatives against various microbial strains.

Table 3: Antimicrobial Activity of Furan Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Nitrofurantoin | E. coli | 2-8 | [11] |

| Furan Derivative 73 | S. aureus | - | [12] |

| Furan Derivative 73 | E. coli | - | [12] |

| Furan Derivative 73 | P. aeruginosa | - | [12] |

Table 4: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microbial Strain | MIC (mg/L) | Reference |

| Thiophene Derivative 4 | A. baumannii (Col-R) | 16 (MIC50) | [13][14] |

| Thiophene Derivative 4 | E. coli (Col-R) | 8 (MIC50) | [13][14] |

| Thiophene Derivative 5 | A. baumannii (Col-R) | 16 (MIC50) | [13][14] |

| Thiophene Derivative 5 | E. coli (Col-R) | 32 (MIC50) | [13][14] |

| Thiophene Derivative 8 | A. baumannii (Col-R) | 32 (MIC50) | [13][14] |

| Thiophene Derivative 8 | E. coli (Col-R) | 32 (MIC50) | [13][14] |

| Thiophenyl-Pyrimidine (F20) | S. aureus (MRSA) | 24 | [13] |

| Spiro–indoline–oxadiazole 17 | C. difficile | 2-4 µg/ml | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Furan and thiophene derivatives have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways, such as the MAPK and PPAR-γ pathways.[16][17][18]

Signaling Pathways in Inflammation

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a central role in the inflammatory response. Certain furan derivatives have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.[16]

PPAR-γ Signaling Pathway: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating inflammation. Thiophene derivatives can act as ligands for PPAR-γ, leading to the transrepression of pro-inflammatory genes.[6][18]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of furan and thiophene derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

Materials:

-

96-well cell culture plates

-

Appropriate cell culture medium

-

Cancer cell line of interest

-

Furan or thiophene derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add various concentrations of the furan or thiophene derivative to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial or fungal inoculum

-

Furan or thiophene derivative to be tested

-

Positive control antibiotic

-

Negative control (broth only)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in the broth directly in the microtiter plate.

-

Inoculation: Add a standardized suspension of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthetic Protocols

The synthesis of furan and thiophene derivatives often employs classic named reactions that provide efficient access to these important heterocyclic systems.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[13][21][22]

General Procedure:

-

Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, ethanol).

-

Add an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

-

Heat the reaction mixture to reflux, often with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove the acid catalyst.

-

Purify the furan product by distillation or chromatography.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[9][14]

General Procedure:

-

Combine the carbonyl compound, the active methylene nitrile, and elemental sulfur in a suitable solvent (e.g., ethanol, DMF).

-

Add a catalytic amount of a base (e.g., morpholine, triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Conclusion

Furan and thiophene derivatives represent a rich and enduring source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, encompassing anticancer, antimicrobial, and anti-inflammatory activities, continue to inspire the design and synthesis of new chemical entities. The ability of these scaffolds to modulate multiple signaling pathways underscores their importance in addressing complex diseases. The experimental and synthetic protocols detailed in this guide provide a practical framework for researchers engaged in the discovery and development of next-generation furan- and thiophene-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these versatile heterocycles will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Gewald Reaction [organic-chemistry.org]

- 15. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

1-(2-Furfurylthio)propanone: A Technical Guide for Researchers

An In-depth Examination of a Key Flavor Compound with Limited, Though Developing, Research Applications

This technical guide provides a comprehensive overview of 1-(2-Furfurylthio)propanone, a heterocyclic ketone primarily utilized as a flavoring agent in the food and beverage industry. While its application in flavor science is well-established, its potential as a research chemical in drug development and broader scientific inquiry remains largely unexplored. This document aims to consolidate the existing knowledge on its chemical properties, synthesis, and safety, while also highlighting the current gaps in the scientific literature regarding its biological activity.

Chemical and Physical Properties

This compound, also known by synonyms such as (Furfurylthio)acetone and 1-(furan-2-ylmethylsulfanyl)propan-2-one, is a colorless to pale yellow liquid.[1] Its organoleptic properties are characterized by a roasted coffee and meaty aroma.[1] The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 58066-86-7 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂S | [2][3] |

| Molecular Weight | 170.23 g/mol | [1][2] |

| Density | 1.146 - 1.154 g/cm³ @ 25 °C | [1] |

| Boiling Point | 281.00 - 282.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 98.89 °C (210.00 °F) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol. | [1][2] |

| Refractive Index | 1.525 - 1.531 @ 20 °C | [1] |

| FEMA Number | 4676 | [2] |

Synthesis

The synthesis of this compound can be achieved through several chemical reactions, primarily involving the formation of a thioether bond. While specific, detailed industrial protocols are proprietary, the general synthetic approaches include Friedel-Crafts acylation and thioether formation.[4]

A plausible synthetic pathway involves the reaction of furfuryl mercaptan with chloroacetone. This nucleophilic substitution reaction, where the sulfur atom of the mercaptan attacks the electrophilic carbon of the chloroacetone, yields the final product.

Applications in Research

Currently, the documented applications of this compound in research are predominantly centered around food science and flavor chemistry. It is recognized as a key component contributing to the aroma of roasted coffee and is used as a flavoring agent in a variety of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[2]

While some chemical suppliers list this compound for "research use only," this is a broad classification and does not point to specific, established applications in pharmacological or biomedical research. A thorough review of scientific literature reveals a significant lack of studies investigating its biological activity, mechanism of action, or potential therapeutic effects.

Biological Activity and Toxicology

There is a notable absence of in-depth studies on the pharmacology and toxicology of this compound. However, it is important to consider the toxicological profile of related furan-containing compounds. Some studies on other furan derivatives have raised concerns about potential genotoxicity and carcinogenicity, which may be due to the formation of reactive metabolites.[5] For instance, research on furfuryl alcohol and 2-furyl methyl ketone has indicated potential for hepatic and renal toxicity in mice at high concentrations.[6]

It is crucial to emphasize that these findings on related compounds do not directly translate to this compound. The JECFA evaluation provides a degree of assurance for its use as a food additive.[2] Nevertheless, for any application outside of this established use, especially in a research or drug development context, dedicated toxicological and pharmacological studies would be imperative.

The current understanding of the logical relationships concerning the research status of this chemical is depicted in the diagram below.

Conclusion and Future Directions

This compound is a well-characterized compound with a clear and established role in the flavor industry. Its chemical and physical properties are well-documented, and its synthesis is understood in principle. However, for the audience of researchers, scientists, and drug development professionals, it is a compound with a largely unwritten chapter. The current body of scientific literature presents a significant opportunity for novel research into its potential biological activities.

Future research should focus on:

-

Pharmacological Screening: Investigating the compound's activity across a range of biological targets.

-

Toxicological Studies: Conducting comprehensive in vitro and in vivo studies to establish a detailed safety profile beyond its use as a food additive.

-

Mechanism of Action Studies: Elucidating any identified biological effects at the molecular level.

Until such studies are conducted, the application of this compound as a core research chemical in drug development remains speculative. This guide serves as a foundational document summarizing the current knowledge and, more importantly, highlighting the vast, unexplored avenues for future scientific inquiry.

References

- 1. 1-(2-furfuryl thio) propanone, 58066-86-7 [thegoodscentscompany.com]

- 2. This compound | C8H10O2S | CID 226249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Buy 2-Propanone, 1-(2-furanylthio)- | 68556-22-9 [smolecule.com]

- 5. WHO | JECFA [apps.who.int]

- 6. Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of 1-(2-Furfurylthio)propanone using HS-SPME-GC-MS

An increasing focus on food safety, quality, and the impact of flavor compounds on consumer experience has necessitated the development of robust analytical methods for the determination of specific flavoring agents. 1-(2-Furfurylthio)propanone, a sulfur-containing furan derivative, is a significant contributor to the aroma of roasted coffee and other thermally processed foods, imparting characteristic roasted and savory notes. Its accurate quantification is crucial for quality control, flavor profiling, and safety assessment in the food and beverage industry, as well as for professionals in drug development where analogous structures may be of interest.

This document provides detailed application notes and protocols for the analytical determination of this compound. The primary recommended method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Introduction

This compound is a key aroma compound found in various food products. Its analysis is often challenging due to its volatility, reactivity, and typically low concentrations in complex food matrices. Headspace Solid-Phase Microextraction (HS-SPME) offers a simple, solvent-free sample preparation technique that effectively concentrates volatile and semi-volatile analytes from the headspace of a sample. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and definitive identification based on the analyte's mass spectrum.

Principle

The analytical workflow involves the extraction of volatile compounds from the sample matrix into the headspace of a sealed vial. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace, where it adsorbs the analytes. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer. For accurate quantification, an internal standard, ideally a stable isotope-labeled version of the analyte, should be used to compensate for matrix effects and variations in extraction and injection efficiency.

Experimental Protocols

The following protocols are based on established methods for the analysis of related volatile sulfur and furan compounds in food matrices.[1][2][3][4][5][6][7][8][9][10][11][12][13] Optimization and validation are essential when applying these methods to new matrices.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the extraction of this compound from a liquid (e.g., coffee) or solid (e.g., ground coffee) matrix.

-

Apparatus and Materials:

-

20 mL headspace vials with PTFE-faced silicone septa

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[5][6]

-

Manual or automated SPME holder

-

Heater/stirrer or water bath

-

Analytical balance

-

Internal Standard (IS) solution: A stock solution of a suitable internal standard (e.g., deuterated this compound, if available, or a compound with similar chemical properties not present in the sample, such as 2-methyl-3-(methyldisulfanyl)furan) in a suitable solvent (e.g., methanol).

-

-

Procedure:

-

Sample Aliquoting: Weigh 1-5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Addition of Salt (Optional but Recommended): Add 1-2 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of volatile analytes into the headspace.[6]

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

-

Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and cap.

-

Equilibration: Place the vial in a heater/stirrer or water bath set to a specific temperature (e.g., 40-60 °C) and allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) with agitation.[4][5]

-

SPME Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 20-40 minutes) at the same temperature with continued agitation to allow for the adsorption of volatile analytes.[5][7]

-

Fiber Retraction: After extraction, retract the fiber into the needle and immediately proceed to GC-MS analysis.

-

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

-

GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a DB-5MS (5%-phenyl)-methylpolysiloxane or a DB-WAX (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[5]

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless for a defined period (e.g., 2 minutes) to ensure complete desorption of analytes from the SPME fiber.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 180 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Full Scan: For initial identification of this compound and other compounds, scan a mass range of m/z 40-300.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 170, 127, 81) and the internal standard. This mode offers higher sensitivity and selectivity.

-

-

-

3. Quantification